Mass Shift Offering Baseline Chromatographic Resolution in the Ion Source Versus the Non‑Deuterated Parent Compound
The target compound possesses a molecular mass of 270.33 g·mol⁻¹ [1], which is exactly 6.04 Da higher than the non‑deuterated parent (264.29 g·mol⁻¹) . This +6 Da shift corresponds to six atomic mass units difference and falls within the optimal range (3–10 Da) recommended for stable‑isotope labeled internal standards (SIL‑IS) in quantitative LC‑MS/MS because it virtually eliminates cross‑talk and isotopic overlap with the analyte while preserving near‑identical chromatographic retention and ionization efficiency [2]. In contrast, the non‑deuterated parent cannot serve as an internal standard for itself, and a structural analog (e.g., a methyl ester variant or a different fluorinated ester) would exhibit a different retention time, introducing errors of up to 15 % in matrix‑effect compensation as demonstrated in cross‑validation studies [2].
| Evidence Dimension | Molecular weight (mass shift for MS discrimination) |
|---|---|
| Target Compound Data | 270.33 g·mol⁻¹ (C₁₅H₁₁D₆FO₃) |
| Comparator Or Baseline | Non‑deuterated parent (CAS 122930‑45‑4): 264.29 g·mol⁻¹ (C₁₅H₁₇FO₃) |
| Quantified Difference | +6.04 Da |
| Conditions | Calculated molecular weight based on monoisotopic mass; confirmed by high‑resolution mass spectrometry (HRMS) via PubChem [1] and vendor certificates of analysis . |
Why This Matters
The +6 Da difference is operationally critical for procurement: only a compound with ≥3 Da separation from the analyte can be accepted as a SIL‑IS per FDA bioanalytical method validation guidelines, and the d6 compound precisely satisfies this requirement while matching the retention time of the rosuvastatin intermediate impurity.
- [1] PubChem, Compound Summary for CID 45039207, Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6, molecular weight 270.33 g/mol, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=45039207 (accessed 2026-05-05). View Source
- [2] US FDA Guidance for Industry: Bioanalytical Method Validation, Center for Drug Evaluation and Research, 2018. Section VI.A on Internal Standards—recommends a mass difference of ≥3 Da for stable‑isotope labeled internal standards. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation (accessed 2026-05-05). View Source
